Hemicholinium-3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studying Acetylcholine Synthesis and Metabolism

Acetylcholine (ACh) is a vital neurotransmitter involved in memory, learning, and muscle movement. HC-3 disrupts the choline uptake process in neurons. Choline is a precursor molecule needed for ACh synthesis. By inhibiting choline uptake, HC-3 indirectly reduces ACh production. This allows researchers to study the role of ACh in various biological processes [].

HC-3 is often used in conjunction with other techniques to measure ACh synthesis and release. For instance, it can be combined with radiolabeled choline to track its incorporation into ACh []. Additionally, HC-3 can be employed in cell cultures to investigate the effects of altered ACh levels on specific cell types [].

Exploring Antibacterial Properties

Recent research suggests HC-3 may have potential as an antibacterial agent. It achieves this effect by inhibiting choline kinase, an enzyme critical for bacterial cell wall synthesis in some species []. By blocking choline kinase activity, HC-3 disrupts the bacteria's ability to build its cell wall, potentially leading to cell death.

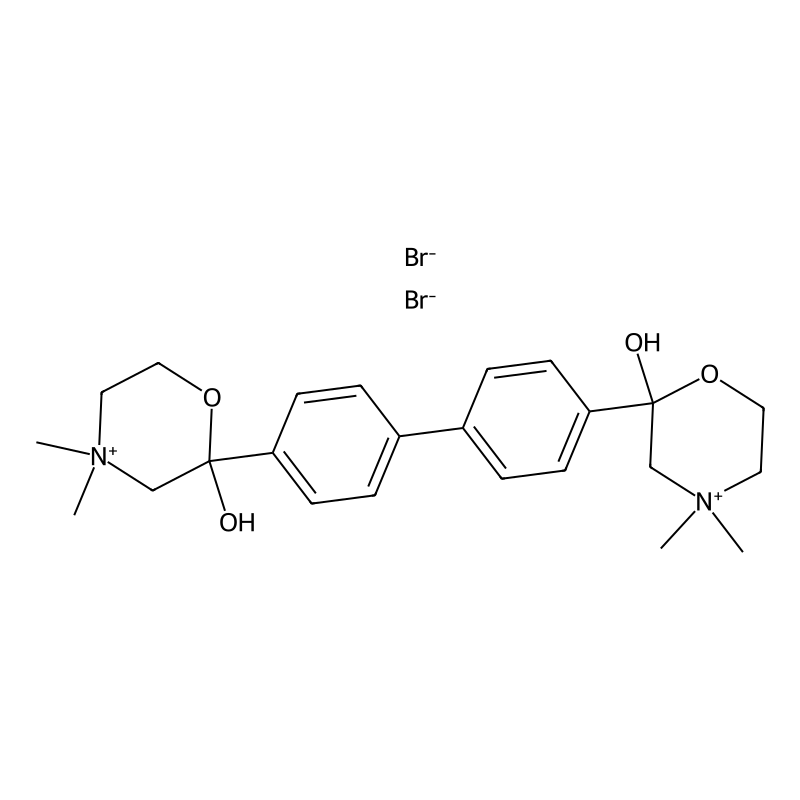

Hemicholinium-3 is a synthetic compound recognized for its role as a potent inhibitor of the high-affinity choline transporter. It is chemically classified as 2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol, with a molecular formula of and a molar mass of approximately 414.546 g/mol . This compound primarily functions by blocking the reuptake of choline, which is crucial for the synthesis of acetylcholine, a key neurotransmitter involved in various physiological processes including muscle contraction and cognitive functions .

Hemicholinium-3 inhibits the high-affinity uptake system for choline, thereby reducing the availability of choline for acetylcholine synthesis. The primary reaction affected by Hemicholinium-3 is the following:

- Choline Uptake Inhibition:

- The normal reaction involves choline being transported into the presynaptic neuron via the high-affinity choline transporter.

- Hemicholinium-3 inhibits this transporter, leading to decreased levels of choline and consequently reduced synthesis of acetylcholine.

This inhibition can be summarized as:

With Hemicholinium-3:

Hemicholinium-3 acts primarily as an indirect antagonist of acetylcholine. Its biological activity is characterized by:

- Reduction in Acetylcholine Levels: By inhibiting choline uptake, it diminishes acetylcholine production in cholinergic neurons .

- Toxicity: The compound exhibits high toxicity due to its interference with cholinergic neurotransmission, with an LD50 value of approximately 35 µg in mice .

- Experimental Use: It is often utilized in research to study cholinergic systems and to enhance sensitivity in experimental setups involving neurotransmitter dynamics .

Hemicholinium-3 has several applications primarily in research:

- Neuroscience Research: It is extensively used to investigate cholinergic signaling pathways and the role of acetylcholine in synaptic transmission .

- Pharmacological Studies: As a tool for studying the effects of cholinergic inhibition on various physiological processes.

Its unique mechanism makes it valuable in experimental pharmacology, particularly concerning neurotransmitter dynamics.

Studies on Hemicholinium-3 have focused on its interactions with other neurotransmitter systems and its effects on neuronal function:

- Cholinergic System Interactions: By blocking choline uptake, it alters synaptic concentrations of acetylcholine, affecting both pre-and postsynaptic responses.

- Neurotransmitter Dynamics: Research has shown that Hemicholinium-3 can affect the release patterns of other neurotransmitters indirectly due to altered cholinergic signaling .

Several compounds share structural or functional similarities with Hemicholinium-3. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Hemicholinium | Similar inhibitory action on choline transport | Less potent than Hemicholinium-3 |

| Hemicholinium Bromide | Brominated variant with similar action | Enhanced solubility but similar toxicity |

| Acetyl-seco-Hemicholinium | Structural analogs used for neuromuscular studies | Focused on neuromuscular junctions |

| Morpholinium Compounds | Variants that affect neurotransmitter transport | Often less selective than Hemicholinium-3 |

Hemicholinium-3 stands out due to its specific targeting of high-affinity choline transporters and its profound impact on acetylcholine synthesis, making it a critical compound in neuropharmacological research .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Soukup O, Kristofikova Z, Jun D, Tambor V, Ripova D, Kuca K. The interaction of standard oxime reactivators with hemicholinium-3 sensitive choline carriers. Toxicol Lett. 2012 Aug 3;212(3):315-9. doi: 10.1016/j.toxlet.2012.05.027. Epub 2012 Jun 6. PubMed PMID: 22683831.

3: Hong BS, Allali-Hassani A, Tempel W, Finerty PJ Jr, Mackenzie F, Dimov S, Vedadi M, Park HW. Crystal structures of human choline kinase isoforms in complex with hemicholinium-3: single amino acid near the active site influences inhibitor sensitivity. J Biol Chem. 2010 May 21;285(21):16330-40. doi: 10.1074/jbc.M109.039024. Epub 2010 Mar 18. PubMed PMID: 20299452; PubMed Central PMCID: PMC2871500.

4: Kristofiková Z, Kopecký V Jr, Hofbauerová K, Hovorková P, Rípová D. Complex of amyloid beta peptides with 24-hydroxycholesterol and its effect on hemicholinium-3 sensitive carriers. Neurochem Res. 2008 Mar;33(3):412-21. Epub 2007 Aug 24. PubMed PMID: 17717740.

5: Zheng QH, Gao M, Mock BH, Wang S, Hara T, Nazih R, Miller MA, Receveur TJ, Lopshire JC, Groh WJ, Zipes DP, Hutchins GD, DeGrado TR. Synthesis and biodistribution of new radiolabeled high-affinity choline transporter inhibitors [11C]hemicholinium-3 and [18F]hemicholinium-3. Bioorg Med Chem Lett. 2007 Apr 15;17(8):2220-4. Epub 2007 Feb 4. PubMed PMID: 17303422.

6: Mandl P, Kiss JP. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons. Neurochem Int. 2006 Sep;49(4):327-33. Epub 2006 Apr 18. PubMed PMID: 16621160.

7: Boccia MM, Acosta GB, Blake MG, Baratti CM. Memory consolidation and reconsolidation of an inhibitory avoidance response in mice: effects of i.c.v. injections of hemicholinium-3. Neuroscience. 2004;124(4):735-41. PubMed PMID: 15026114.

8: Ribeiro FM, Alves-Silva J, Volknandt W, Martins-Silva C, Mahmud H, Wilhelm A, Gomez MV, Rylett RJ, Ferguson SS, Prado VF, Prado MA. The hemicholinium-3 sensitive high affinity choline transporter is internalized by clathrin-mediated endocytosis and is present in endosomes and synaptic vesicles. J Neurochem. 2003 Oct;87(1):136-46. PubMed PMID: 12969261.

9: Kristofiková Z, Platilová V, Klaschka J. Age- and sex-dependent effects of ethanol on hippocampal hemicholinium-3 sensitive choline carriers during postnatal development of rats. Neurochem Res. 2003 Apr;28(3-4):397-405. PubMed PMID: 12675122.

10: Kristofiková Z, Tejkalová H, Klaschka J. Amyloid beta peptide 1-40 and the function of rat hippocampal hemicholinium-3 sensitive choline carriers: effects of a proteolytic degradation in vitro. Neurochem Res. 2001 Mar;26(3):203-12. PubMed PMID: 11495543.